Cas no 7561-54-8 (2-Amino-5’-adenylic acid)

2-Amino-5’-adenylic acid 化学的及び物理的性質
名前と識別子
-
- 5'-Adenylic acid, 2-amino-
- [(2R,3S,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- 2-Amino-5'-adenylic acid
- {[(2R,3S,4R,5R)-5-(2,6-diamino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid
- ((2R,3S,4R,5S)-5-(2,6-DIAMINO-9H-PURIN-9-YL)-3,4-DIHYDROXY-TETRAHYDROFURAN-2-YL)METHYL DIHYDROGEN PHOSPHATE
- DTXSID50388441
- SCHEMBL1885550
- [(2R,3S,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl dihydrogen phosphate
- ((2R,3S,4R,5R)-5-(2,6-Diamino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- 7561-54-8
- 9H-Purine-2,6-diamine, 9-(5-O-phosphono-beta-D-ribofuranosyl)-
- Q27463691
- 2-aminoadenosine 5'-(dihydrogen phosphate)
- CHEMBL1234595
- 2-Amino-5’-adenylic acid
-
- インチ: InChI=1S/C10H15N6O7P/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,19,20,21)(H4,11,12,14,15)/t3-,5-,6-,9-/m1/s1
- InChIKey: KQJMOJABMFAPCE-UUOKFMHZSA-N
- ほほえんだ: C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)N
計算された属性
- せいみつぶんしりょう: 362.07415
- どういたいしつりょう: 362.07398384g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 12
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 510
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.9
- トポロジー分子極性表面積: 212Ų
じっけんとくせい
- PSA: 212.09
2-Amino-5’-adenylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
2-Amino-5’-adenylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A612520-10mg |
2-Amino-5’-adenylic acid |
7561-54-8 | 10mg |
$ 1642.00 | 2023-04-19 | ||
TRC | A612520-5mg |
2-Amino-5’-adenylic acid |
7561-54-8 | 5mg |
$ 800.00 | 2023-09-08 | ||
TRC | A612520-1mg |
2-Amino-5’-adenylic acid |
7561-54-8 | 1mg |
$ 207.00 | 2023-04-19 |
2-Amino-5’-adenylic acid 関連文献
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
関連分類
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleotides Purine ribonucleoside monophosphates
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleotides Purine ribonucleotides Purine ribonucleoside monophosphates
2-Amino-5’-adenylic acidに関する追加情報
Introduction to 5'-Adenylic acid, 2-amino- (CAS No. 7561-54-8)
5'-Adenylic acid, 2-amino-, identified by the Chemical Abstracts Service Number (CAS No.) 7561-54-8, is a significant compound in the field of nucleoside chemistry and biochemistry. This nucleotide derivative plays a crucial role in cellular metabolism and has garnered considerable attention due to its potential applications in pharmaceutical research and biotechnology. The compound is structurally derived from adenylic acid, with a key modification at the 2-amino position, which imparts unique biochemical properties and functionalities.
The molecular structure of 5'-Adenylic acid, 2-amino- consists of a ribose sugar moiety linked to an adenine base at the 1' position, with an additional amino group at the 2' position of the ribose ring. This structural feature distinguishes it from other adenylic acid derivatives and contributes to its distinct reactivity and biological activity. The presence of the amino group at the 2' position enhances its solubility in polar solvents and allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Recent advancements in nucleoside chemistry have highlighted the importance of modified nucleotides in drug development. The unique properties of 5'-Adenylic acid, 2-amino- make it a valuable building block for synthesizing novel nucleoside analogs with potential therapeutic applications. These analogs have shown promise in various preclinical studies as inhibitors of viral replication, particularly in the context of RNA viruses such as influenza and hepatitis C.
In particular, researchers have been exploring the use of 5'-Adenylic acid, 2-amino- as a precursor for developing antiviral agents that target RNA-dependent RNA polymerases (RdRp) enzymes. RdRp is a critical enzyme for viral replication, and inhibiting its activity can effectively suppress viral propagation. The modified nucleotide analogs derived from 5'-Adenylic acid, 2-amino- have demonstrated competitive binding to RdRp enzymes, thereby disrupting viral replication cycles.
Moreover, the amino group at the 2' position provides a handle for further functionalization, allowing chemists to introduce additional pharmacophores that enhance drug efficacy and reduce toxicity. This flexibility has led to the development of several lead compounds that are currently undergoing preclinical evaluation for their antiviral properties. The synthesis of these compounds often involves sophisticated organic transformations that leverage the reactivity of the amino group and other functional moieties present in 5'-Adenylic acid, 2-amino-.
The biochemical significance of 5'-Adenylic acid, 2-amino- extends beyond its antiviral applications. It has been implicated in various cellular processes, including signal transduction and energy metabolism. Adenosine triphosphate (ATP), a closely related nucleotide, is central to energy transfer in cells, while adenosine monophosphate (AMP) plays roles in biosynthesis and signaling pathways. The modification at the 2' position in 5'-Adenylic acid, 2-amino- does not disrupt these fundamental functions but rather adds novel capabilities that can be exploited for therapeutic purposes.
Recent studies have also explored the potential of 5'-Adenylic acid, 2-amino- in modulating immune responses. Nucleoside analogs have been shown to influence immune cell function by interacting with purinergic receptors that are expressed on immune cells. These interactions can lead to enhanced immune surveillance or suppression of inflammatory responses, depending on the specific context. The ability to fine-tune these effects by modifying the nucleotide structure makes compounds like 5'-Adenylic acid, 2-amino- valuable tools in immunomodulatory research.
The synthetic pathways for producing 5'-Adenylic acid, 2-amino- have been refined over time to achieve high yields and purity levels suitable for pharmaceutical applications. Key synthetic steps often involve protecting group strategies to prevent unwanted side reactions during multi-step syntheses. Additionally, catalytic methods have been employed to enhance reaction efficiency and selectivity. These advancements have made it possible to produce sufficient quantities of 5'-Adenylic acid, 2-amino- for both research purposes and potential clinical trials.
In conclusion, 5'-Adenylic acid, 2-amino- (CAS No. 7561-54-8) is a versatile nucleotide derivative with significant implications in pharmaceutical research and biotechnology. Its unique structural features enable its use as a building block for developing antiviral agents and immunomodulatory compounds. Ongoing research continues to uncover new applications for this compound, underscoring its importance in modern medicinal chemistry.
7561-54-8 (2-Amino-5’-adenylic acid) 関連製品
- 653-63-4(2’-Deoxyadenosine 5’Monophosphate)
- 60-92-4(Cyclic AMP)
- 61-19-8(Adenosine monophosphate)
- 56-65-5(Adenosine 5'-Triphosphate)
- 18422-05-4(Adenosine 5'-monophosphate monohydrate)
- 51963-61-2(Adenosine 5'-Triphosphate Disodium Salt Trihydrate, Crystallized)
- 29984-33-6(9-(b-D-Arabinofuranosyl)adenine 5'-monophosphate)
- 58-64-0(Adenosine 5'-Diphosphate)
- 2090270-20-3(3,4-Quinolinediamine, 5-iodo-8-methyl-)
- 1197825-07-2(Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride)




